molecular formula C8H6N2O3S B12368978 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid

5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B12368978
M. Wt: 210.21 g/mol
InChI Key: HSDDPBOZDPBDRY-UHFFFAOYSA-N
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Description

5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide, followed by cyclization to form the thienopyrimidine core. The reaction conditions often include the use of catalysts, such as acids or bases, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and environmentally benign catalysts are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to antiproliferative and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid
  • 5-methyl-4-oxo-2-trichloromethyl-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a thiophene and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2,4H,1H3,(H,12,13)

InChI Key

HSDDPBOZDPBDRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=O)C12)C(=O)O

Origin of Product

United States

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